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molecular formula C8H8N4 B3381691 4-Pyridinamine, 2-(1H-imidazol-1-yl)- CAS No. 262295-99-8

4-Pyridinamine, 2-(1H-imidazol-1-yl)-

Cat. No. B3381691
M. Wt: 160.18 g/mol
InChI Key: CICXYUAWOQNPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06673799B1

Procedure details

A 0.12 g portion of 2-(1-imidazolyl)-4-nitropyridine N-oxide was suspended in 14 ml of 70% ethanol aqueous solution, 0.32 g of iron powder and 20 mg of ammonium chloride were added in that order to the suspension and then the mixture was heated at 100° C. for about 20 minutes. Then, the insoluble matter was immediately removed by filtration, and the resulting filtrate was evaporated under reduced pressure to obtain 0.1 g of the title compound.
Name
2-(1-imidazolyl)-4-nitropyridine N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.32 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][N+:7]=2[O-])[CH:5]=[CH:4][N:3]=[CH:2]1.[Cl-].[NH4+]>C(O)C.[Fe]>[NH2:12][C:10]1[CH:9]=[CH:8][N:7]=[C:6]([N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)[CH:11]=1 |f:1.2|

Inputs

Step One
Name
2-(1-imidazolyl)-4-nitropyridine N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)C1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Step Two
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
20 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.32 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the insoluble matter was immediately removed by filtration
CUSTOM
Type
CUSTOM
Details
the resulting filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC=C1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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